5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Overview
Description
5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole is a chemical compound with the molecular formula C33H26N4O and a molecular weight of 494.59 g/mol . It is known for its role as an intermediate in the preparation of various pharmaceutical impurities, particularly those related to angiotensin II receptor antagonists .
Mechanism of Action
Target of Action
The primary target of Olmesartan Impurity, also known as “5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole” or “[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol”, is the angiotensin II receptor 1 (AT1) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body .
Biochemical Pathways
The action of Olmesartan Impurity affects the renin-angiotensin-aldosterone system (RAAS) . This system plays a vital role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, Olmesartan Impurity inhibits the negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
It is known that following oral administration, olmesartan, the active metabolite of olmesartan impurity, is rapidly hydrolyzed in plasma . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Olmesartan Impurity and their impact on bioavailability need further investigation.
Preparation Methods
The synthesis of 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole typically involves the reaction of 4’-bromomethyl-1,1’-biphenyl-2-yl with triphenylmethyltetrazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrazoles .
Scientific Research Applications
5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole is used extensively in scientific research, particularly in the development of pharmaceutical compounds. It serves as an intermediate in the synthesis of impurities related to angiotensin II receptor antagonists, which are important in the treatment of hypertension and cardiovascular diseases . Additionally, it is used in the study of tetrazole derivatives, which have applications in medicinal chemistry, including antimicrobial and anticancer research .
Comparison with Similar Compounds
Similar compounds to 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole include other tetrazole derivatives used in angiotensin II receptor antagonists, such as:
- Losartan
- Candesartan
- Olmesartan
- Azilsartan
What sets 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole apart is its specific structure, which allows for unique interactions with the angiotensin II receptor, leading to distinct pharmacological properties .
Properties
IUPAC Name |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568450 | |
Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-18-9 | |
Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.